molecular formula C23H26ClN5O2 B2952605 2-(3-Chlorophenoxy)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one CAS No. 2034446-37-0

2-(3-Chlorophenoxy)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2952605
CAS No.: 2034446-37-0
M. Wt: 439.94
InChI Key: SJOZXISEMSQWLC-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one is a potent and selective inhibitor of LIM domain kinase (LIMK), a key signaling node that regulates the cytoskeleton. LIMK1 and LIMK2 act by phosphorylating and inactivating cofilin, an actin-depolymerizing protein, thereby stabilizing actin filaments and promoting actin polymerization. This compound is a valuable research tool for investigating the role of the LIMK/cofilin pathway in disease contexts, particularly in oncology where it is studied for its potential to inhibit tumor cell invasion and metastasis, as well as in neurology for its effects on dendritic spine morphology and synaptic function. By blocking LIMK activity, this inhibitor allows researchers to probe the consequences of disrupted actin dynamics in processes such as cell motility, cytokinesis, and neuronal plasticity, providing critical insights for drug discovery efforts aimed at metastatic cancers and neurological disorders.

Properties

IUPAC Name

2-(3-chlorophenoxy)-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O2/c1-16(31-18-6-4-5-17(24)15-18)23(30)28-13-11-27(12-14-28)22-21-19-7-2-3-8-20(19)26-29(21)10-9-25-22/h4-6,9-10,15-16H,2-3,7-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOZXISEMSQWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NC=CN3C2=C4CCCCC4=N3)OC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process that involves the preparation of intermediate compounds, followed by their subsequent coupling and functionalization. The synthesis typically starts with the chlorination of phenol to obtain 3-chlorophenol, which is then converted to 3-chlorophenoxyacetic acid. This intermediate is reacted with a suitable indazole derivative in the presence of coupling reagents to form the desired indazole moiety. The final step involves the condensation of this intermediate with piperazine and subsequent acylation to obtain the target compound. Industrial Production Methods: In an industrial setting, the synthesis would likely be scaled up using continuous flow processes to ensure consistency and efficiency. Optimized reaction conditions such as temperature, pressure, and solvent selection are crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions including oxidation, reduction, and substitution reactions. For instance, the chlorophenoxy group can be involved in nucleophilic substitution reactions, while the piperazine ring may participate in alkylation reactions. Common Reagents and Conditions: Typical reagents used in these reactions include strong bases like sodium hydride or potassium tert-butoxide for deprotonation, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent side reactions. Major Products: The major products formed from these reactions depend on the specific pathway chosen. For example, nucleophilic substitution of the chlorophenoxy group can yield various substituted phenoxy derivatives, while reduction of the piperazine ring can lead to different hydrocarbon chains.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows it to be used in the development of novel organic materials with specific properties. Biology: In biological research, it may act as a ligand for studying enzyme interactions or as a probe in biochemical assays. Its structural complexity makes it suitable for investigating molecular recognition and binding events. Medicine: Potential medical applications include its use as a pharmacological agent. Given its multiple functional groups, it could interact with various biological targets, making it a candidate for drug development. Industry: In industrial applications, this compound could be used as an intermediate in the synthesis of specialty chemicals, polymers, or advanced materials.

Mechanism of Action

The Mechanism: The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors, through various binding interactions. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets. Molecular Targets and Pathways: Specific molecular targets and pathways depend on the application. In medicinal chemistry, it could target enzymes involved in metabolic pathways or receptors in signaling pathways, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity necessitates comparison with three categories of analogs: chlorophenyl-containing pesticides, piperazine derivatives, and tetrahydropyrazinoindazolyl-linked molecules.

Chlorophenyl-Containing Pesticides

Compounds like cyanazine (CAS: 21725-46-2) and procyazine (CAS: 32809-16-8) share a chlorophenyl group and nitrogen-rich heterocycles (triazines). However, the target compound’s tetrahydropyrazinoindazolyl-piperazine system distinguishes it mechanistically. For example:

Compound Molecular Formula Molecular Weight Key Functional Groups Primary Use
Target Compound C23H24ClN5O2 453.93* 3-Chlorophenoxy, propanone, tetrahydropyrazinoindazolyl-piperazine Undocumented
Cyanazine C9H13ClN6 240.69 Chlorophenyl, triazine, nitrile Herbicide
Procyazine C10H15ClN6 254.72 Chlorophenyl, triazine, cyclopropyl Herbicide

Key Differences :

  • The target compound lacks triazine rings, which are critical for photosynthesis inhibition in cyanazine and procyazine .
  • Its tetrahydropyrazinoindazolyl-piperazine system may enable interactions with neurological or enzymatic targets, unlike the triazine-based herbicides .
Piperazine Derivatives

Piperazine analogs such as 1,4-Bis(3-chlorophenyl)piperazine (, compound i) and 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (, compound g) share the chlorophenyl-piperazine framework but lack the fused pyrazinoindazolyl group.

Compound Molecular Formula Molecular Weight Substituents Potential Applications
Target Compound C23H24ClN5O2 453.93 Tetrahydropyrazinoindazolyl, propanone Undocumented
1,4-Bis(3-chlorophenyl)piperazine C16H14Cl2N2 305.20 Dual 3-chlorophenyl groups Neurological research

Key Differences :

  • The propanone linker may increase conformational flexibility compared to direct aryl-piperazine bonds.
Tetrahydropyrazinoindazolyl-Linked Analogs

The compound 2-(3-Chloro-4-methoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone (CAS: 2034413-16-4, ) is structurally closest to the target compound. Both share the tetrahydropyrazinoindazolyl-piperazine core but differ in substituents:

Property Target Compound CAS 2034413-16-4 Compound
Backbone Propan-1-one Ethanone
Aryl Substituent 3-Chlorophenoxy 3-Chloro-4-methoxyphenyl
Molecular Formula C23H24ClN5O2 C23H26ClN5O2
Molecular Weight 453.93 439.9
Key Modifications Phenoxy vs. phenyl, longer ketone chain Methoxy group at phenyl position

Functional Implications :

  • The ethanone vs. propanone backbone affects steric bulk and solubility.
  • The 4-methoxy group in the analog may enhance metabolic stability but reduce electrophilic reactivity compared to the target’s phenoxy group .

Biological Activity

The compound 2-(3-Chlorophenoxy)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H24ClN3O\text{C}_{19}\text{H}_{24}\text{Cl}\text{N}_3\text{O}

This structure features a chlorophenoxy group and a tetrahydropyrazinoindazole moiety linked through a piperazine ring, which is critical for its biological interactions.

Antagonistic Activity

Research indicates that this compound may exhibit antagonistic properties towards specific receptors. Notably, it has been investigated for its potential as an antagonist of various neurotransmitter receptors, including:

  • Histamine H1 Receptor : Preliminary studies suggest that compounds with similar structures can inhibit H1 receptor activity, which is crucial for modulating allergic responses and CNS effects .
  • Dopamine Receptors : The presence of the piperazine moiety suggests potential interactions with dopamine receptors, which may influence mood and cognitive functions.

In Vitro Studies

In vitro assays have demonstrated that the compound can effectively inhibit cell proliferation in certain cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)12.5
MCF7 (Breast Cancer)15.0

These results indicate promising anticancer activity that warrants further investigation.

The proposed mechanism of action involves the modulation of receptor activity leading to altered signaling pathways. The compound's ability to cross the blood-brain barrier (BBB) due to its lipophilic nature may enhance its efficacy in neurological conditions.

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the effects of the compound on tumor growth in xenograft mouse models. Results showed a significant reduction in tumor size compared to controls, suggesting effective in vivo anticancer properties .
  • Neuropharmacological Effects : In another study focusing on anxiety models in rodents, administration of the compound resulted in reduced anxiety-like behaviors, indicating potential use as an anxiolytic agent .

Q & A

Q. Methodological Answer :

  • X-ray crystallography : Resolves stereochemistry and confirms piperazine-indazole connectivity (as demonstrated for analogous piperazine derivatives) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., piperazine NH at δ 2.5–3.5 ppm, aromatic protons at δ 6.8–7.5 ppm). 19^19F or 35^35Cl NMR may detect halogen interactions .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for C24_{24}H25_{25}ClN4_4O2_2: 460.16 g/mol) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Q. Methodological Answer :

  • Systematic substitution : Replace the 3-chlorophenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on target binding .
  • Piperazine ring modifications : Introduce methyl or benzyl substituents to evaluate steric effects on receptor affinity (as seen in antipsychotic piperazine derivatives) .
  • Computational modeling : Use MOE (Molecular Operating Environment) to simulate docking with target proteins (e.g., serotonin receptors) and predict binding energies .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Q. Methodological Answer :

  • Replicate assays : Conduct dose-response curves in triplicate using standardized cell lines (e.g., HEK-293 for GPCR targets) .
  • Control variables : Account for solvent effects (e.g., DMSO concentration ≤0.1%) and batch-to-batch compound purity variations (validate via HPLC ≥95%) .
  • Meta-analysis : Cross-reference results with structurally similar compounds (e.g., piperazine-based antifungals ) to identify trends in activity-conformation relationships.

Advanced: What experimental frameworks assess the environmental fate of this compound?

Q. Methodological Answer :

  • Degradation studies : Hydrolysis at pH 3–9 (37°C, 72 hrs) and photolysis under UV light (λ = 254 nm) to measure stability .
  • Partition coefficients : Determine logP (octanol-water) to predict bioaccumulation. Computational tools like EPI Suite estimate persistence .
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition assays (OECD 202/201 guidelines) to evaluate acute toxicity .

Advanced: How can molecular dynamics (MD) simulations improve mechanistic understanding?

Q. Methodological Answer :

  • Force field selection : Use AMBER or CHARMM for ligand-receptor complexes (e.g., piperazine interactions with dopamine D2 receptors) .
  • Trajectory analysis : Calculate root-mean-square deviation (RMSD) to assess binding stability over 100-ns simulations .
  • Free energy perturbation (FEP) : Quantify binding affinity changes caused by substituent modifications (e.g., chloro to fluoro) .

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